(3-bromo-4-methoxybenzyl)phenylamine
Beschreibung
Eigenschaften
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-14-8-7-11(9-13(14)15)10-16-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHDPRSBFASNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Electronic Comparisons
The electronic and steric effects of substituents on phenylamine derivatives significantly impact their chemical behavior and biological activity. Below is a comparative analysis with key analogues:
Q & A
Q. What are the optimal synthetic routes for (3-bromo-4-methoxybenzyl)phenylamine, and what purification techniques ensure high yield and purity?
The synthesis typically involves multi-step reactions starting from substituted benzyl halides or nitro compounds. For example, brominated methoxybenzyl intermediates (e.g., 4-bromo-3-methoxybenzyl chloride) can undergo nucleophilic substitution with aniline derivatives under basic conditions . Key steps include:
- Bromination : Controlled bromination of 4-methoxybenzyl precursors using reagents like NBS (N-bromosuccinimide).
- Amine coupling : Reaction with phenylamine via Buchwald-Hartwig amination or Ullmann coupling for aryl-amine bond formation . Purification methods such as column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization (using ethanol/water mixtures) are critical to isolate the product with >95% purity. Monitoring via TLC and NMR ensures reaction progress .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of (3-bromo-4-methoxybenzyl)phenylamine?
- ¹H NMR : Key signals include:
- A singlet at δ 3.8–3.9 ppm for the methoxy (-OCH₃) group.
- Aromatic protons split into distinct patterns due to bromine’s deshielding effect (e.g., doublets near δ 7.2–7.5 ppm).
- Benzylic CH₂ protons adjacent to the amine at δ 3.4–3.6 ppm .
- Mass Spectrometry (MS) : A molecular ion peak at m/z ~292 (C₁₄H₁₃BrNO⁺) confirms the molecular weight. Fragmentation patterns show loss of Br (79.9 Da) and methoxy groups .
Advanced Research Questions
Q. How do the bromine and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?
The bromine atom acts as a strong electron-withdrawing group, activating the benzyl position for SNAr (nucleophilic aromatic substitution) with amines or thiols. The methoxy group (-OCH₃) donates electrons via resonance, directing electrophiles to the para position relative to itself. This dual effect creates regioselectivity in further functionalization. For example, in cross-coupling reactions, bromine facilitates Suzuki-Miyaura couplings with aryl boronic acids .
Q. What strategies resolve contradictions in reported biological activities of (3-bromo-4-methoxybenzyl)phenylamine derivatives?
Discrepancies in bioactivity data (e.g., IC₅₀ values in enzyme assays) often arise from:
- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or temperature.
- Structural analogs : Subtle differences in substituents (e.g., replacing Br with Cl) alter binding affinity . Mitigation strategies include:
- Standardizing assay protocols across studies.
- Conducting QSAR (Quantitative Structure-Activity Relationship) analyses to correlate substituent effects with activity .
Q. How does the basicity of (3-bromo-4-methoxybenzyl)phenylamine compare to other phenylamine derivatives?
The bromine and methoxy groups decrease basicity compared to unsubstituted phenylamine. Bromine’s electron-withdrawing effect reduces the amine’s lone pair availability, while the methoxy group’s resonance donation slightly counteracts this. Experimental pKa values can be determined via potentiometric titration in aqueous ethanol, revealing a pKa ~4.5–5.0 (vs. phenylamine’s pKa ~4.6) .
Q. What are the applications of (3-bromo-4-methoxybenzyl)phenylamine in drug discovery and materials science?
- Medicinal Chemistry : Serves as a scaffold for kinase inhibitors (e.g., targeting EGFR or BRAF) due to its ability to mimic ATP-binding motifs. The bromine atom enhances binding via halogen bonding .
- Materials Science : Used in synthesizing conductive polymers or metal-organic frameworks (MOFs), where the amine group coordinates with metal ions (e.g., Cu²⁺ or Zn²⁺) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
